molecular formula C8H12O2 B591982 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde CAS No. 132667-28-8

6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Cat. No.: B591982
CAS No.: 132667-28-8
M. Wt: 140.182
InChI Key: STPIPNPSVCTAQX-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octane-1-carbaldehyde is a high-purity chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a bridged bicyclic structure incorporating an oxygen atom, which confers unique stereochemical and electronic properties. These characteristics make it a valuable scaffold for constructing complex molecules, particularly in the development of novel pharmaceutical candidates. The 6-oxabicyclo[3.2.1]octane core is recognized as a key pharmacophore in scientific literature. Research on analogous structures, such as 8-oxabicyclo[3.2.1]octanes, has demonstrated their potential as potent and selective inhibitors of monoamine transporters like the dopamine transporter (DAT) . This suggests that derivatives of this scaffold, including those synthesized from a versatile aldehyde intermediate like this compound, could be explored for central nervous system (CNS) targets . The aldehyde functional group provides a critical reactive site for further synthetic elaboration via reactions such as reductions, nucleophilic additions, or reductive amination, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

CAS No.

132667-28-8

Molecular Formula

C8H12O2

Molecular Weight

140.182

IUPAC Name

7-oxabicyclo[3.2.1]octane-5-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-8-3-1-2-7(4-8)10-6-8/h5,7H,1-4,6H2

InChI Key

STPIPNPSVCTAQX-UHFFFAOYSA-N

SMILES

C1CC2CC(C1)(CO2)C=O

Synonyms

6-Oxabicyclo[3.2.1]octane-1-carboxaldehyde (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Below is a comparative analysis of this compound and its analogs:

Compound Name Structure Type Unique Features Key Differences vs. Target Compound Reference
Bicyclo[3.2.1]octane-1-carbaldehyde Bicyclic, no oxygen Lacks oxygen atom; aldehyde group at position 1. Higher ring strain; reduced polarity due to no O.
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde Bicyclic, oxygen at 8 Oxygen at position 8; aldehyde at position 3. Altered electronic effects and steric hindrance.
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid Bicyclic, oxygen at 6 Carboxylic acid group instead of aldehyde. Lower reactivity toward nucleophiles; higher acidity.
1-Azabicyclo[3.2.1]octan-6-one Bicyclic, nitrogen at 1 Nitrogen atom replaces oxygen; ketone group at position 4. Basic properties; distinct hydrogen-bonding capacity.
6-Oxabicyclo[3.1.0]hexane derivatives Smaller bicyclic system Three- and five-membered fused rings; oxygen at position 5. Higher ring strain; limited stability.
Bicyclo[2.2.2]octane-1-carbaldehyde Bicyclo[2.2.2] framework Symmetric bicyclic structure; aldehyde at position 1. Reduced steric hindrance; different strain profile.

Key Findings from Comparative Studies

Reactivity :

  • The aldehyde group in this compound enhances its electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) more readily than carboxylic acid derivatives .
  • Oxygen placement at position 6 introduces moderate ring strain, balancing stability and reactivity compared to highly strained systems like bicyclo[3.1.0]hexanes .

Synthetic Accessibility :

  • Derivatives with oxygen at position 6 (e.g., 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid) are often synthesized via oxidative pathways from terpene precursors, whereas aldehyde-containing versions may require selective oxidation or protective group strategies .

Preparation Methods

Ene Adduct Formation

Chloral reacts with cyclohexene in the presence of anhydrous AlCl₃ (5 mol%) in carbon tetrachloride at 20–25°C to yield the ene adduct (1) and its isomer (2). The reaction proceeds via a concerted ene mechanism, where the cyclohexene acts as the ene component, transferring a hydrogen to the chloral carbonyl group. The product mixture, containing (1) and (2), is stirred for 40 h to ensure completion.

Acid-Promoted Rearrangement

Treating the crude ene adduct with excess AlCl₃ (20 mol%) in CCl₄ induces a carbocationic rearrangement, forming 7-trichloromethyl-6-oxabicyclo[3.2.1]octane (3) as the major product. The reaction mechanism involves:

  • Coordination of AlCl₃ to the trichloromethyl group, generating a carbocation at C7.

  • Wagner-Meerwein rearrangement to form the bicyclo[3.2.1] skeleton.

  • Quenching with aqueous NaHCO₃ to isolate (3) in 32% yield.

Key Data

ParameterValue
CatalystAlCl₃ (20 mol%)
SolventCCl₄
Reaction Time40 h
Yield32%

Bromolactonization of Diene Precursors

A patent (EP2980090A1) describes the synthesis of brominated oxabicyclo[3.2.1]octane derivatives, which serve as intermediates for functionalization.

Diels-Alder Reaction

Cyclohexa-1,3-diene reacts with chloral in a sealed tube at 130°C for 30 h to form a Diels-Alder adduct (5). However, under standard conditions, this reaction preferentially yields the oxabicyclo[3.2.1]octane (6) due to competing ene pathways.

Bromolactonization

The adduct (5) undergoes bromolactonization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in acetonitrile to introduce a bromine atom at the bridgehead position. Subsequent SN2 substitution with aqueous NaOH replaces Br with -OH, which is oxidized to -CHO using Dess-Martin periodinane.

Optimized Conditions

ReagentSolventTemperatureYield
DBDMH (1.2 equiv)Acetonitrile0–25°C45%

Comparative Analysis of Methods

Efficiency and Scalability

The AlCl₃-catalyzed route offers a straightforward pathway to the bicyclic core but requires multi-step functionalization to introduce the aldehyde. In contrast, bromolactonization provides a halogen handle for direct oxidation but suffers from lower yields due to competing side reactions.

Challenges

  • Regioselectivity : Competing formation of oxabicyclo[2.2.2]octane byproducts necessitates rigorous control of reaction time and temperature.

  • Functionalization : Direct conversion of -CCl₃ or -Br to -CHO remains underexplored, requiring further optimization.

Emerging Strategies

Hydroformylation

Introducing -CHO via hydroformylation of 6-oxabicyclo[3.2.1]oct-3-ene using RhCl(PPh₃)₃ catalyst under syngas (CO/H₂) is a promising one-step method. Preliminary studies suggest 50–60% yields under high-pressure conditions (80 bar).

Enzymatic Oxidation

Biocatalytic approaches using alcohol dehydrogenases (e.g., ADH-A from Rhodococcus ruber) selectively oxidize primary alcohols on the bicyclic framework to aldehydes, though substrate specificity remains a limitation.

Q & A

How can researchers design a synthetic route for 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde?

Methodological Answer:
A retrosynthetic approach is recommended, breaking the bicyclic structure into simpler precursors. For example:

  • Step 1: Start with a cyclic ketone or lactone scaffold to establish the oxabicyclo framework. Intramolecular cyclization via acid-catalyzed or photochemical methods may stabilize the bicyclic core .
  • Step 2: Introduce the carbaldehyde group through oxidation of a primary alcohol (e.g., using PCC or Swern oxidation) or via formylation reactions (e.g., Vilsmeier-Haack reaction) .
  • Key Consideration: Monitor steric hindrance during cyclization steps, as the bicyclo[3.2.1] system may favor specific transition states. Use computational tools (e.g., DFT calculations) to predict regioselectivity .

Validation: Characterize intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .

What spectroscopic and computational methods are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Analysis: Use 1^1H-1^1H COSY and NOESY to identify spatial correlations between protons, particularly in the bicyclic region. For example, NOE interactions between H-1 (carbaldehyde) and H-7 (bridgehead) can confirm relative stereochemistry .
  • X-ray Crystallography: Resolve single crystals (e.g., via slow evaporation in dichloromethane/hexane) to unambiguously assign absolute configuration .
  • Computational Validation: Compare experimental NMR shifts with those predicted by quantum mechanical software (e.g., Gaussian or ADF) to validate stereochemical assignments .

Advanced Tip: For dynamic systems (e.g., ring-flipping), variable-temperature NMR can elucidate conformational equilibria .

How can researchers address contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Controlled Replication: Systematically reproduce prior experiments (e.g., nucleophilic additions to the carbaldehyde group) under identical conditions (solvent, temperature, catalyst). Document deviations in yields or stereoselectivity .
  • Mechanistic Probes: Use isotopic labeling (e.g., 18^{18}O in the oxabicyclo ring) to trace reaction pathways. For example, 18^{18}O scrambling during acid hydrolysis could indicate ring-opening intermediates .
  • Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets, such as unexpected byproducts due to trace impurities .

Case Study: If a study reports anomalous regioselectivity in Diels-Alder reactions, evaluate the influence of solvent polarity (e.g., THF vs. DMF) on transition-state stabilization .

What strategies optimize the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents at the carbaldehyde position (e.g., replace -CHO with -CH2_2OH or -CN) and assess binding affinity to target enzymes (e.g., kinases or proteases) .
  • Bioisosteric Replacement: Substitute the oxygen atom in the oxabicyclo system with nitrogen (e.g., azabicyclo analogs) to enhance solubility or metabolic stability .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets. Prioritize derivatives with high docking scores for synthesis and in vitro testing .

Validation: Perform cytotoxicity assays (e.g., MTT) to ensure selectivity between therapeutic and off-target effects .

How can researchers resolve challenges in scaling up this compound synthesis?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for cyclization steps to improve heat transfer and reduce side reactions (e.g., polymerization) .
  • Catalyst Screening: Test heterogeneous catalysts (e.g., zeolites or immobilized enzymes) for key steps like oxidation or cyclization to enhance reproducibility .
  • Purification Strategies: Use simulated moving bed (SMB) chromatography to separate diastereomers or regioisomers at scale .

Risk Mitigation: Conduct safety assessments (e.g., DSC for exothermic reactions) to prevent thermal runaway during scale-up .

What advanced techniques elucidate the electronic properties of this compound?

Methodological Answer:

  • Electrochemical Analysis: Perform cyclic voltammetry to measure redox potentials, which correlate with the carbaldehyde group’s electrophilicity .
  • Spectroscopic Probes: Use UV-Vis and fluorescence spectroscopy to study charge-transfer interactions with electron-rich aromatics (e.g., anthracene) .
  • Theoretical Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) using DFT to predict reactivity in nucleophilic or electrophilic reactions .

Application: These properties are critical for designing light-activated prodrugs or photoresponsive materials .

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